Isopropenyltris(trimethylsilyl)silane
Description
Contextualization of Alkyl- and Silyl-Substituted Organosilanes in Contemporary Chemical Research
Alkyl- and silyl-substituted organosilanes are fundamental building blocks in modern chemical synthesis. evitachem.com Silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) group, are widely employed as protecting groups for sensitive functionalities like alcohols due to their relative stability and the ease with which they can be introduced and removed. evitachem.comuni-muenchen.de Beyond their role as protecting groups, the substitution pattern on the silicon atom significantly influences the electronic and steric environment of the molecule, thereby modulating its reactivity. The replacement of alkyl groups with other silyl groups, for instance, can weaken adjacent bonds, a property that has been harnessed in radical chemistry.
Significance of the Tris(trimethylsilyl)silyl Group as a Sterically Demanding Substituent in Molecular Design
Among the various silyl substituents, the tris(trimethylsilyl)silyl (TTMSS) group, often termed a "supersilyl" group, stands out for its significant steric bulk. This steric hindrance is a key feature in molecular design, enabling the isolation of otherwise unstable molecules and directing the stereochemical outcome of reactions. evitachem.com The TTMSS group's large size can prevent undesirable side reactions and enhance the selectivity of certain transformations. For example, its use has led to unprecedented diastereoselectivity in [2+2] cyclization reactions where less bulky silyl groups failed. The steric demand of the TTMSS group is also known to influence the reactivity of adjacent functional groups.
Overview of Organosilicon Compounds Featuring Olefinic Functionalities
Organosilicon compounds that incorporate an olefinic (carbon-carbon double bond) functionality are of particular interest due to the interplay between the silicon atom and the π-system. The electronic nature of the silyl group can be either electron-donating or electron-withdrawing depending on its position relative to the double bond. When a silyl group is directly attached to a π-system, it can exhibit electron-withdrawing conjugative effects. Conversely, a silyl group in the β-position to a developing positive charge can have a stabilizing hyperconjugative effect. This modulation of electronic properties, combined with steric effects, makes olefinic organosilanes valuable intermediates in organic synthesis, for instance in cross-coupling reactions.
Research Rationale for Investigating Isopropenyltris(trimethylsilyl)silane as a Novel Chemical Entity
The investigation into this compound is driven by the desire to understand how the potent steric and electronic effects of the tris(trimethylsilyl)silyl group influence the reactivity of an isopropenyl moiety. The isopropenyl group, with its terminal double bond and methyl substituent, presents a different steric and electronic profile compared to a simple vinyl group. Attaching the bulky TTMSS group to this framework is expected to create a unique chemical entity with potentially novel reactivity.
A key area of interest is its application in organic synthesis, particularly in reactions involving radical mechanisms. The synthesis of such a molecule allows for the exploration of its utility as a building block and as a probe to study fundamental structure-reactivity relationships in sterically encumbered organosilanes. A documented synthesis of this compound involves a Grignard reaction, where 2-bromopropene (B1265445) is reacted with a suitable silyl precursor in the presence of magnesium. This method provides a pathway to access this specific sterically hindered olefinic silane (B1218182) for further study.
The reaction of this compound with electrophiles, such as benzhydrylium ions, has been a subject of investigation to elucidate its reactivity patterns.
Interactive Data Table: Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Type | Product |
| 2-Bromopropene | Tris(trimethylsilyl)silyl precursor | Magnesium (Mg) | Tetrahydrofuran (B95107) (THF) | Grignard Reaction | This compound |
Interactive Data Table: Reaction of this compound
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product |
| This compound | bis(4-methoxyphenyl)methylium tetrafluoroborate | Dichloromethane (B109758) | 2 hours | Adduct of electrophilic attack |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H32Si4 |
|---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
trimethyl-[prop-1-en-2-yl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C12H32Si4/c1-12(2)16(13(3,4)5,14(6,7)8)15(9,10)11/h1H2,2-11H3 |
InChI Key |
FVRPGFDQHUQCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Isopropenyltris Trimethylsilyl Silane
Precursor Synthesis and Functionalization Strategies
A key strategy for synthesizing this tetraorganosilane hinges on the preparation of a powerful nucleophilic silicon intermediate, which is then functionalized with the isopropenyl group.
The most critical precursor for the target molecule is tris(trimethylsilyl)silyllithium. This potent silyl (B83357) anion is typically generated from a corresponding hydrosilane or a per-silylated silane (B1218182).
One established method involves the reaction of tetrakis(trimethylsilyl)silane (B1295357) with methyllithium (B1224462) (MeLi). wikipedia.org The MeLi selectively cleaves one of the silicon-silicon bonds to generate the desired tris(trimethylsilyl)silyllithium and volatile tetramethylsilane (B1202638) as a byproduct. wikipedia.org
(Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si
An alternative synthesis starts with tris(trimethylsilyl)silane (B43935). orgsyn.org This compound can be deprotonated using a strong base like methyllithium to form the lithium salt. orgsyn.org The synthesis of the tris(trimethylsilyl)silane itself can be accomplished in a one-pot reaction from tetrachlorosilane, trimethylsilyl (B98337) chloride, and lithium. wikipedia.orgorgsyn.org
The tris(trimethylsilyl)silyllithium intermediate is a powerful nucleophile, though its reactivity can be tempered by its immense steric bulk. electronicsandbooks.comrsc.org This steric hindrance plays a crucial role in its subsequent reactions. electronicsandbooks.com
With the tris(trimethylsilyl)silyllithium intermediate in hand, the isopropenyl group is introduced via a nucleophilic substitution or cross-coupling reaction. The most direct approach involves the reaction of the silyllithium reagent with an isopropenyl halide, such as 2-bromopropene (B1265445) or 2-chloropropene.
(Me₃Si)₃SiLi + CH₂(C(Br))CH₃ → (Me₃Si)₃Si-C(CH₃)=CH₂ + LiBr
This reaction proceeds via a standard nucleophilic attack of the silyl anion on the electrophilic carbon of the isopropenyl halide. The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether, is critical for stabilizing the organolithium reagent. gelest.com The reaction is highly influenced by steric factors, and the bulky nature of the silyl nucleophile can sometimes lead to competing side reactions, such as elimination, if the reaction conditions are not carefully controlled. rsc.org
Alternative Synthetic Routes to Sterically Hindered Isopropenylsilanes
Given the challenges associated with the synthesis and handling of tris(trimethylsilyl)silyllithium, alternative pathways to sterically hindered isopropenylsilanes have been explored.
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for forming silicon-carbon bonds and producing vinylsilanes. scientificspectator.com In principle, the hydrosilylation of an alkyne like propyne (B1212725) with tris(trimethylsilyl)silane could yield the desired product. This reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and ruthenium being common choices. rsc.orgacs.orgnih.gov
(Me₃Si)₃SiH + HC≡C-CH₃ --[Catalyst]--> (Me₃Si)₃Si-C(CH₃)=CH₂ (and isomers)
A significant challenge in this approach is controlling the regioselectivity and stereoselectivity. scientificspectator.comnih.gov The addition of the silane can result in several isomeric products, and achieving the specific isopropenyl structure (an α-silyl product) can be difficult, as β-silyl products are often favored. nih.gov However, advancements in catalyst design, including the use of specific rhodium/phosphine complexes, have shown promise in controlling the selectivity of alkyne hydrosilylation. rsc.orgacs.org
Table 1: Comparison of Catalysts in Alkyne Hydrosilylation
| Catalyst System | Selectivity Outcome | Reference |
| Rh₂(OAc)₄/XantPhos | High selectivity for β-(Z) vinylsilanes. rsc.org | rsc.org |
| Cationic Rhodium Complex | Selective for (E)-vinylsilanes from terminal alkynes. acs.org | acs.org |
| [Cp*Ru(MeCN)₃]PF₆ | Regioselective for distal (E)-vinylsilanes with hydroxyl-containing alkynes. nih.gov | nih.gov |
| Platinum Catalysts | Can be used for mono- or di-substitution with secondary silanes. nih.gov | nih.gov |
The synthesis of tetraorganosilanes can also be achieved through the sequential reaction of a silicon tetrahalide with different Grignard or organolithium reagents. gelest.commasterorganicchemistry.com Theoretically, one could start with silicon tetrachloride (SiCl₄) and sequentially add three equivalents of a trimethylsilyl Grignard reagent ((CH₃)₃SiMgCl) followed by one equivalent of an isopropenyl Grignard reagent (CH₂=C(CH₃)MgCl).
This step-wise approach is fraught with difficulty for a sterically demanding target like isopropenyltris(trimethylsilyl)silane. The primary challenges include:
Controlling Stoichiometry: Ensuring the precise addition of three silyl groups before the final isopropenyl group is synthetically challenging.
Steric Hindrance: The bulky trimethylsilyl groups progressively shield the central silicon atom, making subsequent additions increasingly difficult, especially for the final, sterically demanding isopropenyl group. gelest.com
Separation: The reaction would likely result in a mixture of partially substituted silanes, which would be difficult to separate.
While Grignard reagents are fundamental to the formation of silicon-carbon bonds, this specific pathway is generally less practical for highly congested tetraorganosilanes compared to the silyllithium functionalization route. gelest.comyoutube.com
Optimization of Reaction Conditions and Yield Enhancement Protocols
Optimizing the synthesis of this compound, particularly via the silyllithium route, requires careful control over several parameters.
Solvent: Anhydrous, aprotic solvents like THF are crucial for the stability of the organometallic intermediates. orgsyn.orgyoutube.com THF is often preferred over diethyl ether due to its higher boiling point, which can be beneficial in some sterically constrained systems. gelest.com
Temperature: The formation and subsequent reactions of tris(trimethylsilyl)silyllithium are typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and decomposition of the thermally sensitive reagent. orgsyn.org
Reagent Purity: The purity of the starting materials, including the organolithium reagents and electrophiles, is paramount. The presence of moisture or other protic impurities will quench the highly basic silyl anion. youtube.com
Reaction Time: Reaction times may need to be extended to overcome the high steric hindrance. Monitoring the reaction progress using techniques like GC-MS or NMR spectroscopy is essential to determine the optimal reaction endpoint. youtube.com
Catalyst Choice (for coupling/hydrosilylation): In cross-coupling or hydrosilylation approaches, the choice of catalyst and ligands is critical for controlling selectivity and achieving high yields. incatt.nlresearchgate.net Fine-tuning ligand-substrate interactions can dramatically influence site-selectivity. incatt.nl
By systematically optimizing these factors, the yield and purity of the final product can be significantly enhanced, making the synthesis of this unique and sterically encumbered molecule more efficient.
Isolation and Purification Techniques for Highly Branched Organosilanes
Given the absence of specific data for this compound, this section will discuss general techniques applicable to the purification of analogous highly branched organosilanes, based on established laboratory practices.
Highly branched organosilanes are typically nonpolar compounds, a characteristic that dictates the choice of purification methods. The primary techniques employed are distillation and chromatography.
Distillation: For thermally stable, volatile organosilanes, vacuum distillation is a highly effective method for purification. The reduced pressure allows for distillation at lower temperatures, minimizing the risk of thermal decomposition. The boiling point of a given organosilane is dependent on its molecular weight and the degree of branching.
Chromatography: Column chromatography is a versatile technique for the purification of a wide range of organosilanes.
Adsorbent: Silica (B1680970) gel is the most common stationary phase used for the chromatography of organosilanes. The slightly acidic nature of silica gel is generally well-tolerated by these compounds. For particularly sensitive organosilanes, the silica gel can be deactivated by treatment with a silylating agent or by the addition of a small amount of a neutral amine to the eluent.
Eluent: A nonpolar solvent system is typically employed. Hexane or heptane (B126788) are common choices, often with the addition of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to modulate the retention of the compound on the column. The optimal eluent composition is determined empirically using thin-layer chromatography (TLC).
Crystallization: If the highly branched organosilane is a solid at room temperature, recrystallization can be an effective purification method. The choice of solvent is critical and is determined by the solubility profile of the compound.
It is important to note that the purification of organosilanes often requires an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture, which can lead to the formation of siloxanes and other impurities.
Chemical Reactivity of Isopropenyltris Trimethylsilyl Silane
Reactivity of the Isopropenyl Group
The isopropenyl group, with its terminal double bond, is susceptible to both electrophilic and radical additions. The tris(trimethylsilyl)silyl group, attached to the same carbon as the methyl group, exerts a profound influence on these reactions through its steric bulk and electronic effects.
Electrophilic Addition Reactions to the Carbon-Carbon Double Bond
Electrophilic additions to the double bond of isopropenyltris(trimethylsilyl)silane are controlled by the formation of a carbocationic intermediate. The stability and accessibility of this intermediate are heavily influenced by the adjacent tris(trimethylsilyl)silyl group.
The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. In the case of this compound, the bulky Tsi group is expected to hinder the approach of the halogen from one face of the double bond, potentially leading to high diastereoselectivity.
The reaction is initiated by the electrophilic attack of the halogen on the π-bond, forming a bromonium or chloronium ion. The subsequent nucleophilic attack by the halide anion occurs at one of the two carbons of the cyclic intermediate. Due to the steric hindrance of the Tsi group, the attack is likely to occur at the less hindered terminal carbon, leading to the formation of a vicinal dihalide. The stereochemistry of the final product will be dictated by the anti-addition mechanism.
Table 1: Expected Products of Halogenation of this compound
| Reactant | Reagent | Expected Major Product | Stereochemistry |
| This compound | Br₂ | 1,2-Dibromo-1-(tris(trimethylsilyl)silyl)propane | anti-addition |
| This compound | Cl₂ | 1,2-Dichloro-1-(tris(trimethylsilyl)silyl)propane | anti-addition |
The addition of hydrogen halides (HX) to unsymmetrical alkenes is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. In the case of this compound, the addition of a proton (H⁺) to the terminal carbon of the double bond would generate a tertiary carbocation adjacent to the silicon atom. The stability of this carbocation is influenced by the electronic effects of the silyl (B83357) group.
The tris(trimethylsilyl)silyl group is a strong σ-donor, which can stabilize an adjacent positive charge through hyperconjugation. This electronic effect would favor the formation of the carbocation at the carbon bearing the Tsi group. However, the immense steric bulk of the Tsi group can override this electronic preference, directing the incoming nucleophile (X⁻) to the less sterically hindered carbon. This steric hindrance can lead to an anti-Markovnikov addition product, where the halogen adds to the terminal carbon. The regioselectivity of hydrohalogenation is therefore a delicate balance between electronic stabilization and steric hindrance.
Table 2: Potential Products of Hydrohalogenation of this compound
| Reagent | Markovnikov Product | anti-Markovnikov Product | Influencing Factor |
| HCl | 2-Chloro-2-(tris(trimethylsilyl)silyl)propane | 1-Chloro-2-(tris(trimethylsilyl)silyl)propane | Steric Hindrance |
| HBr | 2-Bromo-2-(tris(trimethylsilyl)silyl)propane | 1-Bromo-2-(tris(trimethylsilyl)silyl)propane | Steric Hindrance |
| HI | 2-Iodo-2-(tris(trimethylsilyl)silyl)propane | 1-Iodo-2-(tris(trimethylsilyl)silyl)propane | Steric Hindrance |
Note: The predominant product will depend on the specific reaction conditions and the interplay of electronic and steric effects.
The hydrosilylation of the isopropenyl group in this compound with an external hydrosilane (R₃SiH) can be catalyzed by transition metals, typically platinum complexes like Karstedt's catalyst. This reaction involves the addition of a Si-H bond across the C=C double bond. The regioselectivity of this addition is highly dependent on the catalyst and the steric and electronic nature of both the substrate and the hydrosilane.
Generally, platinum-catalyzed hydrosilylation of terminal alkenes yields the anti-Markovnikov product, where the silicon atom adds to the terminal carbon. In the context of this compound, this would lead to the formation of a 1,2-bis(silyl)propane derivative. The bulky tris(trimethylsilyl)silyl group would further favor this regiochemical outcome by sterically directing the incoming silyl group to the less hindered terminal position.
Radical-mediated hydrosilylation, often initiated by radical initiators like AIBN, provides an alternative pathway. These reactions are known to be highly regioselective, also favoring the anti-Markovnikov product. nih.gov
Table 3: Regioselectivity in Hydrosilylation of this compound
| Catalyst/Initiator | Expected Major Product | Regioselectivity |
| Platinum Catalyst | 1-(External Silyl)-2-(tris(trimethylsilyl)silyl)propane | anti-Markovnikov |
| Radical Initiator (e.g., AIBN) | 1-(External Silyl)-2-(tris(trimethylsilyl)silyl)propane | anti-Markovnikov |
Radical Addition Reactions to the Olefinic Moiety
Radical additions to the double bond of this compound are initiated by the formation of a radical species which then adds to the olefin. The regioselectivity of this addition is governed by the formation of the more stable radical intermediate. The tris(trimethylsilyl)silyl group, due to its ability to stabilize an adjacent radical through hyperconjugation and its steric bulk, plays a crucial role in directing the incoming radical.
The addition of a radical (R•) to the isopropenyl group will preferentially occur at the terminal carbon, leading to the formation of a more stable tertiary radical adjacent to the Tsi group. This intermediate can then abstract a hydrogen atom from a suitable donor to yield the final product. The use of tris(trimethylsilyl)silane (B43935) (TTMSS) as a radical mediator can enhance diastereoselectivity in such reactions. acs.org
Stereochemical Outcomes Influenced by the Tris(trimethylsilyl)silyl Group
The tris(trimethylsilyl)silyl group exerts significant stereochemical control in reactions involving the adjacent isopropenyl group. Its immense steric bulk effectively shields one face of the double bond, forcing incoming reagents to attack from the less hindered face. This facial selectivity can lead to the formation of a single diastereomer or a significant enrichment of one diastereomer.
For instance, in radical cyclization reactions, the use of tris(trimethylsilyl)silane as a mediator has been shown to dramatically enhance diastereoselectivity, affording predominantly trans products with diastereomeric ratios of up to 99:1. acs.org This high degree of stereocontrol is attributed to the steric demand of the tris(trimethylsilyl)silyl group in the transition state.
In [2+2] cyclization reactions of silyl enol ethers with acrylates, the presence of a tris(trimethylsilyl)silyl group has been shown to be crucial for achieving high diastereoselectivity. organic-chemistry.org The bulky nature of this group directs the approach of the reactants, leading to the preferential formation of one stereoisomer. This highlights the powerful stereodirecting effect of the Tsi group in controlling the three-dimensional arrangement of atoms in the product.
Reactions Involving the Central Silicon Atom and Peripheral Trimethylsilyl (B98337) Groups
The core of this compound consists of a central silicon atom bonded to three trimethylsilyl (TMS) groups. This sterically crowded environment significantly influences the reactivity at the central silicon and the peripheral Si-C bonds.
The silicon-carbon bond is generally strong and resistant to cleavage. However, under specific conditions, particularly with the influence of reagents that can activate these bonds, cleavage can occur. In the context of highly silylated compounds like this compound, the steric strain around the central silicon atom can make the Si-C bonds more susceptible to cleavage.
Theoretical studies on organosilanes have shown that the stability of the Si-C bond is dependent on the reaction conditions and the structure of the organic group attached to the silicon. rsc.orgcapes.gov.br For instance, the cleavage of Si-C bonds in arylsilanes can be promoted under acidic or basic conditions. capes.gov.br While this compound does not possess an aryl group directly attached to the central silicon, the principles of acid- or base-mediated cleavage could potentially apply.
Furthermore, transition metal-catalyzed activation of Si-C bonds is a known phenomenon, although it typically requires specific directing groups or strained ring systems. organic-chemistry.org For a sterically hindered and unstrained system like this compound, such reactions would likely require harsh conditions or highly reactive catalysts.
The trimethylsilyl groups in this compound can undergo transformations such as desilylation or exchange reactions. These reactions are common for organosilicon compounds and are often driven by the formation of a strong silicon-fluorine or silicon-oxygen bond.
Desilylation, the removal of a silyl group, is a fundamental reaction in organic synthesis where TMS groups are often used as protecting groups. illinois.edu This process is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or strong acids. In the case of this compound, the peripheral TMS groups could potentially be cleaved under such conditions.
The cleavage of a Si-Si bond in the related compound, tris(trimethylsilyl)silane, can be initiated by radical initiators, leading to the formation of a silyl radical. organic-chemistry.orgorgsyn.org While this compound lacks the reactive Si-H bond of its counterpart, the Si-Si bonds present in its structure could be susceptible to cleavage under photolytic or radical conditions. illinois.edu
The table below summarizes potential transformation reactions of the trimethylsilyl groups based on known organosilicon chemistry.
| Reaction Type | Reagents/Conditions | Potential Products | Notes |
| Desilylation | Fluoride ions (e.g., TBAF), Strong acids (e.g., triflic acid) | Isopropenyl-functionalized silanes with fewer TMS groups | The high bond energy of the Si-F bond is a strong driving force. |
| Si-Si Bond Cleavage | Photolysis (UV irradiation) | Silyl radicals | Polysilanes are known to undergo Si-Si bond scission upon UV irradiation. illinois.edu |
| Silyl Group Exchange | With other organometallic reagents | Modified polysilanes | This would likely require specific catalysts and conditions. |
Mechanistic Investigations of Key Transformation Pathways
The mechanistic pathways for the transformations of this compound are largely inferred from the well-established reactivity of related organosilanes.
The mechanism of electrophilic addition to the isopropenyl double bond would likely proceed through a carbocation intermediate. utdallas.edulibretexts.org The initial attack of an electrophile (E+) on the π-electrons of the double bond would lead to the formation of a tertiary carbocation, which is stabilized by the adjacent methyl group. Subsequent attack by a nucleophile (Nu-) would yield the final addition product. The bulky tris(trimethylsilyl)silyl group would sterically hinder one face of the double bond, potentially leading to diastereoselectivity in the addition reaction.
Desilylation reactions initiated by fluoride ions are proposed to proceed via a pentacoordinate silicon intermediate. The fluoride ion attacks the silicon atom of a trimethylsilyl group, forming a hypervalent silicate (B1173343) species. This intermediate then fragments, cleaving the Si-C bond and releasing the silyl group as a stable fluorosilane.
Radical reactions involving this compound would likely be initiated at the isopropenyl group in the absence of a weak Si-H bond. A radical initiator could add to the double bond, generating a carbon-centered radical. This radical could then participate in subsequent propagation steps. Alternatively, as seen in polysilane chemistry, photochemical cleavage of the Si-Si bonds could generate silyl radicals, which are known to be highly reactive intermediates. illinois.edu
Below is a table outlining the proposed mechanistic steps for key transformations.
| Transformation | Proposed Mechanistic Steps | Key Intermediates | Influencing Factors |
| Electrophilic Addition | 1. Attack of electrophile on the π-bond. 2. Formation of a carbocation. 3. Nucleophilic attack on the carbocation. utdallas.edumasterorganicchemistry.com | Tertiary carbocation | Steric hindrance from the tris(trimethylsilyl)silyl group. |
| Desilylation (Fluoride-mediated) | 1. Nucleophilic attack of F- on a silicon atom. 2. Formation of a pentacoordinate silicate. 3. Cleavage of the Si-C bond. | Pentacoordinate silicon species | Strength of the Si-F bond. |
| Radical Addition | 1. Radical initiation and addition to the double bond. 2. Formation of a carbon-centered radical. 3. Radical propagation/termination. masterorganicchemistry.com | Carbon-centered radical | Stability of the formed radical. |
Polymerization Studies of Isopropenyltris Trimethylsilyl Silane
Homopolymerization Pathways and Kinetics
The homopolymerization of Isopropenyltris(trimethylsilyl)silane is significantly influenced by the considerable steric bulk of the tris(trimethylsilyl)silyl substituent attached to the isopropenyl group. This steric hindrance is a dominant factor in its polymerization behavior across various initiation methods.
Free-radical polymerization (FRP) of vinylsilanes can be initiated through thermal or photochemical means. While direct studies on this compound are not extensively detailed in the public literature, the behavior of analogous organosilicon compounds provides significant insight. The closely related compound, tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), has been thoroughly investigated as a co-initiator in free-radical systems, highlighting the reactivity of the tris(trimethylsilyl)silyl radical ((TMS)₃Si•) nih.gov.
For the polymerization of sterically hindered monomers like this compound, typical free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be employed, usually requiring elevated temperatures to achieve sufficient initiation rates.
Photopolymerization offers an alternative pathway. In these systems, a photoinitiator absorbs light to generate radicals that initiate polymerization. Silyl (B83357) radicals, in particular, have been shown to be effective in initiating FRP nih.govdntb.gov.ua. Three-component photoinitiator systems, often used in applications like dental resins, are particularly relevant. A common system includes:
A photosensitizer: Camphorquinone (CQ) is a widely used example that absorbs visible light (e.g., blue light from an LED) nih.govnih.gov.
A co-initiator (electron donor): While amines like ethyl-4-(dimethylamino)benzoate (EDMAB) are common, organosilanes such as tris(trimethylsilyl)silane have been demonstrated to be highly effective substitutes nih.govnih.gov. The silyl radical is generated via hydrogen abstraction from the Si-H bond. For this compound, the initiation would proceed by the addition of a primary radical to the double bond.
An accelerator/additive: Iodonium salts, such as diphenyliodonium hexafluorophosphate (DPIHP), can be included to enhance the rate of polymerization by generating additional phenyl radicals nih.govnih.gov.
The (TMS)₃Si• radical is known for its high reactivity in addition to double bonds, a property that would be crucial for initiating the polymerization of the sterically demanding this compound monomer researchgate.net.
Anionic polymerization is a viable method for vinylsilane monomers, often leading to polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization of silyl-containing monomers such as 4-trimethylsilyl-1-buten-3-yne and various styryl(vinyl)silanes has been successfully demonstrated using this method researchgate.netrsc.org.
For this compound, anionic polymerization would typically be initiated by organolithium compounds, with sec-butyllithium being a common choice. The reaction is highly sensitive to impurities and is conducted under high vacuum conditions in anhydrous solvents.
The choice of solvent plays a critical role in the polymer microstructure.
Non-polar solvents (e.g., heptane (B126788), cyclohexane): These solvents can lead to a mixture of microstructures (e.g., 1,2- and 1,4-adducts in conjugated diene systems) researchgate.net.
Polar solvents (e.g., tetrahydrofuran (B95107), THF): These solvents solvate the cation, creating a more "free" carbanion, which can alter the stereochemistry of propagation and may prevent certain microstructures from forming researchgate.net.
However, side reactions, such as isomerization of the active chain end via proton transfer from the trimethylsilyl (B98337) groups, can occur, potentially leading to a broadening of the molecular weight distribution researchgate.net.
Direct cationic polymerization of vinyl monomers is typically initiated by strong protonic or Lewis acids and is effective for monomers with electron-donating substituents that can stabilize the propagating carbocation nih.gov. While vinyl ethers are classic examples of monomers that undergo robust cationic polymerization, the electron-withdrawing nature and steric bulk of the silyl group in this compound make it a poor candidate for traditional cationic polymerization nih.govnih.govresearchgate.net.
However, a pathway known as Free Radical Promoted Cationic Polymerization (FRPCP) is highly relevant for organosilanes. In this process, silyl radicals are oxidized to form highly reactive silylium ions (R₃Si⁺), which can then initiate the cationic polymerization of other monomers, such as epoxides nih.govdntb.gov.ua. The low ionization potential of silyl radicals makes this oxidation feasible. While this mechanism is typically discussed in the context of co-initiation, it represents the primary route through which a silyl species like this compound would participate in a cationic process. Direct cationic homopolymerization of this monomer remains challenging and is not a preferred pathway.
The tris(trimethylsilyl)silyl group is exceptionally bulky, which imposes significant steric hindrance on the isopropenyl double bond. This steric crowding has a profound impact on the polymerization kinetics and thermodynamics.
Monomer Conversion and Ceiling Temperature: Sterically hindered monomers often exhibit a low ceiling temperature (T_c). The ceiling temperature is the temperature at which the rate of polymerization and the rate of depolymerization are equal, resulting in no net polymer formation. The large negative entropy of polymerization (due to the loss of translational freedom of the monomer) is exacerbated by the steric strain in the resulting polymer chain. This strain makes the depolymerization reaction more favorable. Consequently, the homopolymerization of this compound is expected to yield low molecular weight polymers and achieve only limited monomer conversion, particularly at elevated temperatures.
The table below summarizes the expected effects of steric hindrance on the polymerization of this compound.
| Polymerization Parameter | Expected Influence of Steric Hindrance | Rationale |
| Rate of Polymerization | Significantly Decreased | Increased activation energy for propagation due to steric repulsion between the bulky substituent and the approaching radical/ion. |
| Final Monomer Conversion | Low to Moderate | The equilibrium between polymerization and depolymerization is shifted towards the monomer due to steric strain in the polymer backbone. |
| Polymer Molecular Weight | Low | Chain transfer reactions may become more kinetically favorable relative to the slow propagation step. Low ceiling temperature limits chain growth. |
| Ceiling Temperature (T_c) | Low | Increased steric strain in the polymer chain enhances the favorability of the depolymerization reaction. |
Copolymerization Strategies with Relevant Monomers
Given the challenges in homopolymerizing this compound, copolymerization with less hindered, more reactive monomers is a practical strategy to incorporate the silyl functionality into polymer chains.
Copolymerization with acrylate and methacrylate monomers is a well-established method for modifying polymer properties. Studies on related silyl-methacrylate monomers and the use of tris(trimethylsilyl)silane in methacrylate-based dental resins provide a strong basis for understanding these systems nih.govresearchgate.net.
In a free-radical copolymerization of this compound (M₁) with a methacrylate monomer (M₂), the resulting copolymer composition and microstructure are governed by the monomer reactivity ratios, r₁ and r₂ nist.gov182.160.97.
r₁ (k₁₁/k₁₂): The ratio of the rate constant for a propagating radical ending in M₁ adding another M₁ monomer versus adding an M₂ monomer.
r₂ (k₂₂/k₂₁): The ratio of the rate constant for a propagating radical ending in M₂ adding another M₂ monomer versus adding an M₁ monomer.
Due to the significant steric hindrance of this compound (M₁), it is expected that:
r₁ will be very low (r₁ → 0): A propagating chain ending in the bulky silyl monomer will preferentially add the less-hindered methacrylate monomer (M₂) rather than another bulky silyl monomer.
r₂ will be high (r₂ > 1): A propagating chain ending in a methacrylate unit will strongly favor adding another methacrylate monomer over the sterically demanding silyl monomer.
This disparity in reactivity ratios (r₁ << 1, r₂ >> 1) suggests that the copolymer will consist primarily of long sequences of methacrylate units, with isolated units of this compound incorporated sporadically along the chain. It would be very difficult to produce a copolymer with a high molar fraction of the silyl monomer 182.160.97.
A study involving the copolymerization of 3-(trimethoxysilyl)propyl methacrylate (a less hindered silane (B1218182) monomer) with N-vinyl pyrrolidone demonstrated that the reactivity of the silane monomer was higher than its comonomer, but significant differences in reactivity still dictated the final polymer microstructure . For the much bulkier this compound, this effect would be far more pronounced.
The table below presents data from a representative study on the use of tris(trimethylsilyl)silane (TTMSS) as a co-initiator in a methacrylate-based dental adhesive system, illustrating the kinetic effects of incorporating a bulky silane nih.gov. While TTMSS acts as a co-initiator here, the data on polymerization rates and conversion provide insight into how a bulky silyl compound influences the polymerization of a methacrylate resin.
| Formulation (Co-initiator) | Maximum Polymerization Rate (s⁻¹) | Final Degree of Conversion (%) (at 60s) |
| Control (EDMAB) | 0.25 | 68 |
| TTMSS (0.5 wt%) | 0.18 | 55 |
| TTMSS (1.0 wt%) | 0.22 | 62 |
| TTMSS (1.5 wt%) | 0.24 | 65 |
Data adapted from studies on HEMA/BisGMA resins photoinitiated with Camphorquinone. nih.govnih.gov
Research on the Polymerization of this compound Remains Undocumented in Publicly Available Literature
Despite a comprehensive search of scientific databases and academic journals, no specific studies on the polymerization of this compound were identified. Consequently, detailed information regarding the synthesis of its copolymers, its macromolecular architecture, or its polymerization mechanisms is not available in the public domain.
The user's request for an article focused solely on the chemical compound “this compound” and its polymerization behavior could not be fulfilled due to a lack of published research on this specific monomer. The provided outline, which includes sections on the synthesis of organosilicon-modified copolymers, macromolecular architecture, and polymerization mechanism elucidation, presumes the existence of a body of research that does not appear to exist.
Extensive searches were conducted to locate any studies related to the homopolymerization or copolymerization of this compound. These searches yielded no results pertaining to the specific polymerization studies, including the synthesis of organosilicon-modified copolymers, branching effects, cross-linking potential, stereoregularity, or the elucidation of its polymerization mechanism under various conditions.
It is important to distinguish this compound from a similarly named but structurally different compound, Tris(trimethylsilyl)silane (TTMSS). TTMSS has been a subject of research, primarily in the context of its use as a radical initiator and a reducing agent in various chemical reactions, including polymerization processes for other monomers. However, information on TTMSS cannot be extrapolated to describe the polymerization behavior of this compound, as the presence of the isopropenyl group in the latter would lead to fundamentally different chemical reactivity and polymerization characteristics.
Given the strict adherence required to the specified compound and outline, and the absence of any available data, it is not possible to provide a scientifically accurate and informative article on the polymerization studies of this compound at this time. Further research and publication in the field would be necessary to address the topics outlined in the user's request.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone in the structural analysis of Isopropenyltris(trimethylsilyl)silane, offering detailed insights into the connectivity and chemical environment of its constituent atoms.
¹H, ¹³C, and ²⁹Si NMR Spectroscopic Analysis
Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR spectroscopies provide specific data on the chemical shifts and coupling constants, which are fundamental for the assignment of the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the isopropenyl and trimethylsilyl (B98337) groups. The protons of the three equivalent trimethylsilyl (-Si(CH₃)₃) groups typically appear as a sharp singlet in the upfield region, a hallmark of the high electron density around the silicon atoms. The isopropenyl group gives rise to distinct signals for the vinyl protons and the methyl protons, with their chemical shifts and multiplicities dictated by their respective chemical environments and spin-spin coupling interactions.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the trimethylsilyl groups exhibit a characteristic resonance. The isopropenyl group presents three distinct carbon signals: one for the quaternary carbon attached to the silyl (B83357) group, one for the terminal methylene (B1212753) (=CH₂) carbon, and one for the methyl (CH₃) carbon. The chemical shifts of these carbons provide valuable information about the electronic effects of the bulky tris(trimethylsilyl)silyl substituent on the double bond.
²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum is particularly informative for this compound, showing distinct signals for the central silicon atom and the silicon atoms of the trimethylsilyl groups. The chemical shift of the central silicon atom, bonded to the isopropenyl group and three other silicon atoms, is significantly different from that of the three equivalent trimethylsilyl silicon atoms. This difference in resonance is a direct reflection of their unique electronic and steric environments. huji.ac.il Two-bond couplings between silicon and protons in alkyl silanes are commonly observed with a typical coupling constant of 6.6 Hz. huji.ac.il
Table 1: Illustrative ¹H, ¹³C, and ²⁹Si NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~0.2 | s | -Si(CH₃)₃ |
| ~1.9 | s | -C(CH₃)=CH₂ | |
| ~5.3 | br s | -C(CH₃)=CH ₂ | |
| ~5.8 | br s | -C(CH₃)=CH ₂ | |
| ¹³C | ~2.0 | -Si(C H₃)₃ | |
| ~25.0 | -C(C H₃)=CH₂ | ||
| ~128.0 | -C(CH₃)=C H₂ | ||
| ~150.0 | -C (CH₃)=CH₂ | ||
| ²⁹Si | ~-10 | -Si (Si(CH₃)₃)₃ | |
| ~-100 | -Si(Si (CH₃)₃)₃ |
Note: The data presented in this table is illustrative and based on typical chemical shift ranges for similar organosilicon compounds. Actual experimental values may vary depending on the solvent and experimental conditions.
2D NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of the atoms within this compound.
COSY (¹H-¹H Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between the vinyl protons of the isopropenyl group, confirming their geminal coupling. It can also help to resolve any potential long-range couplings between the isopropenyl protons and the trimethylsilyl protons, although these are typically weak. sdsu.eduresearchgate.netemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. This technique would definitively link the proton signals of the trimethylsilyl groups to their corresponding carbon signals and similarly connect the vinyl and methyl protons of the isopropenyl group to their respective carbon atoms, solidifying the assignments made from 1D NMR spectra. sdsu.eduresearchgate.netemerypharma.comwikipedia.orgyoutube.com
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:
C-H stretching vibrations of the methyl and vinyl groups, typically observed in the 2900-3100 cm⁻¹ region.
C=C stretching vibration of the isopropenyl group, which gives a characteristic band around 1630 cm⁻¹.
Si-C stretching and bending vibrations associated with the trimethylsilyl groups, which are expected to show strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).
Si-Si stretching vibrations , which are generally weak in the IR spectrum.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H stretch (from CH₃ groups) |
| ~3080 | Medium | =C-H stretch (from =CH₂ group) |
| ~1630 | Medium | C=C stretch (isopropenyl) |
| ~1450, ~1375 | Medium | C-H bend (from CH₃ groups) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~840 | Strong | Si-CH₃ rocking |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. Due to the polarizability of the Si-Si and C=C bonds, the following signals are expected to be prominent in the Raman spectrum:
Si-Si stretching vibrations of the Si(SiMe₃)₃ framework, which are expected to be more intense in the Raman spectrum than in the IR spectrum.
C=C stretching vibration of the isopropenyl group, which should also give a strong Raman signal.
Symmetric Si-C stretching vibrations of the trimethylsilyl groups.
The combination of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule, aiding in the confirmation of its structure. researchgate.netresearchgate.netwikipedia.orgrsc.org
Table 3: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (from CH₃ groups) |
| ~1630 | Strong | C=C stretch (isopropenyl) |
| ~600-400 | Medium-Strong | Si-Si stretch |
| ~700-600 | Strong | Symmetric Si-C stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺), followed by characteristic fragmentation.
The fragmentation of organosilanes is often driven by the stability of silicon-containing cations. nih.govlibretexts.orgwikipedia.orglibretexts.orgyoutube.com For this compound, key fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃) from a trimethylsilyl group to form a stable [M-15]⁺ ion.
Loss of an isopropenyl radical to generate the [Si(SiMe₃)₃]⁺ cation, which would be a very stable and likely abundant fragment.
Cleavage of Si-Si bonds , leading to the formation of various smaller silyl cations, such as [SiMe₃]⁺ (m/z 73).
Rearrangement reactions , which are common in the mass spectra of organosilicon compounds.
Analysis of the relative abundances of these fragment ions in the mass spectrum provides a fragmentation fingerprint that is unique to the structure of this compound and confirms its molecular composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, further confirming their elemental composition. researchgate.net
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 288 | [M]⁺• (Molecular Ion) |
| 273 | [M - CH₃]⁺ |
| 247 | [M - C₃H₅]⁺ |
| 219 | [Si(SiMe₃)₂]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Extensive searches of scientific literature and chemical databases did not yield any specific X-ray crystallographic data for the compound this compound. While information is available for the related compound, tris(trimethylsilyl)silane (B43935) wikipedia.orgorgsyn.org, and its derivatives such as chlorotris(trimethylsilyl)silane (B1587828) nih.gov, no published studies detailing the single-crystal X-ray diffraction analysis of this compound could be located.
Therefore, no data on its solid-state molecular geometry, bond lengths, bond angles, or crystal packing arrangement can be provided at this time. The determination of these structural parameters would require the successful growth of a single crystal of this compound and subsequent analysis using X-ray diffraction techniques.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used analytical technique to determine the molecular weight and molecular weight distribution of polymers. sepscience.compolyanalytik.comshimadzu.comlcms.cz This method separates molecules based on their hydrodynamic volume in solution. sepscience.comshimadzu.com Larger molecules elute from the chromatography column faster than smaller molecules, allowing for the characterization of the polymer's size distribution. shimadzu.com Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. polyanalytik.comlcms.cz
Despite a thorough review of available scientific literature, no specific research articles or data were found pertaining to the Gel Permeation Chromatography analysis of polymers synthesized from this compound. While the polymerization of vinyl-containing silanes and the characterization of the resulting polymers by GPC is a known methodology nih.gov, specific studies on poly(this compound) are not present in the searched databases.
Consequently, no experimental data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), or polydispersity index (PDI) for polymers derived from this compound can be presented. Such an analysis would first require the synthesis of the polymer, followed by its characterization using a GPC system calibrated with appropriate standards. lcms.cz
Theoretical and Computational Studies
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its reactivity and physical properties. For organosilicon compounds, these calculations can reveal details about bond strengths, charge distributions, and orbital energies.
Both Hartree-Fock (HF) and Density Functional Theory (DFT) are widely used methods for approximating the solutions to the Schrödinger equation for many-electron systems. nih.gov HF theory, a foundational ab initio method, treats electron-electron repulsion in an average way, providing a good starting point for more complex calculations. researchgate.net DFT, on the other hand, has become exceedingly popular due to its balance of computational cost and accuracy. nih.gov It calculates the electronic energy based on the electron density, which simplifies the computational challenge. nih.gov
A key aspect of such calculations is the choice of basis set, which represents the atomic orbitals. For molecules containing silicon, basis sets like 6-311+G(d,p) have been shown to provide reliable results for geometry optimization and vibrational frequency calculations. researchgate.net
Table 1: Comparison of Theoretical Approaches for Electronic Structure Calculation
| Method | Description | Common Applications in Organosilicon Chemistry |
| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It considers the average repulsion between electrons. nih.govresearchgate.net | Calculation of ground-state properties and energy-band structures. nih.gov |
| Density Functional Theory (DFT) | A method that calculates the electronic properties of a system based on its electron density. It includes an approximation for the exchange-correlation energy. nih.gov | Geometry optimization, vibrational frequency analysis, prediction of reaction mechanisms, and electronic property determination. nih.govresearchgate.net |
Understanding the energy landscape of a reaction is crucial for predicting its feasibility, kinetics, and the distribution of products. This involves calculating the energies of reactants, products, transition states, and any intermediates. For reactions involving the tris(trimethylsilyl)silyl group, such as radical additions, computational studies can map out the potential energy surface.
For example, in the context of radical addition to alkynes, the stability of the resulting vinyl radical intermediate determines the regioselectivity of the reaction. mdpi.com Computational studies can quantify the relative energies of different possible intermediates, thereby predicting the favored reaction pathway. While a specific energy landscape analysis for isopropenyltris(trimethylsilyl)silane is not documented, studies on the addition of silyl (B83357) radicals to alkynes show that the formation of the more stable radical intermediate is the driving force. mdpi.com DFT calculations have been successfully used to model the transition states and intermediates in related reactions, such as the silylzincation of ynamides involving the [(Me3Si)3Si]2Zn reagent. acs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular flexibility and the preferred spatial arrangements of different functional groups.
For a molecule like this compound, MD simulations could be employed to understand the rotational dynamics around the Si-C bond connecting the tris(trimethylsilyl)silyl and isopropenyl groups. This would reveal the conformational preferences and the extent of steric hindrance between the bulky silyl group and the vinyl moiety. While specific MD studies on this molecule are lacking, force fields have been developed for organosilicon molecules, which would be a prerequisite for such a simulation. acs.org The CVFF force field, for instance, has been used in MD simulations of silane-intercalated structures. wikipedia.org Such simulations on large macromolecular complexes demonstrate the power of this technique in relating atomic detail to function. nih.gov
Prediction of Reactivity and Selectivity Profiles
Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. For this compound, a key question is how the tris(trimethylsilyl)silyl group influences the reactivity of the isopropenyl double bond.
The tris(trimethylsilyl)silyl group is known to stabilize an adjacent radical center. This has implications for radical additions to the isopropenyl group. Computational studies on the reactivity of the tris(trimethylsilyl)silane (B43935) ((TMS)3SiH) radical have shown that it adds readily to alkenes. DFT calculations could be used to model the transition state for the addition of a radical to this compound, providing insight into the activation energy and the regioselectivity of the addition. The steric bulk of the tris(trimethylsilyl)silyl group would likely play a significant role in directing the incoming radical to the less hindered carbon of the double bond.
Elucidation of Steric and Electronic Effects of the Tris(trimethylsilyl)silyl Group
The tris(trimethylsilyl)silyl (TTMSS) group is one of the bulkiest substituents used in organic chemistry. researchgate.net Its large size has profound steric effects on the molecules to which it is attached, influencing reaction rates, selectivity, and molecular conformation. The TTMSS group consists of a central silicon atom bonded to three trimethylsilyl (B98337) groups, creating a sterically demanding environment.
Computationally, the steric influence of the TTMSS group can be quantified by calculating steric parameters and by visualizing the molecular surface. These calculations can help to explain, for example, why certain reaction pathways are favored over others due to steric hindrance. The steric bulk can also enforce specific conformations, which in turn can affect the electronic properties of the molecule.
Electronically, the TTMSS group is known to be a strong σ-donor. researchgate.net This means it can donate electron density to adjacent atoms or functional groups through the sigma bond framework. This electronic effect can influence the reactivity of the isopropenyl group, for example, by affecting the stability of any charged or radical intermediates formed during a reaction. Quantum mechanical calculations can provide a detailed picture of the charge distribution within the molecule, quantifying the electron-donating nature of the TTMSS group and its effect on the π-system of the isopropenyl moiety.
Potential Applications in Advanced Materials Science
Utilization as a Building Block in Polymer Synthesis
The presence of the isopropenyl group allows Isopropenyltris(trimethylsilyl)silane to act as a monomer, capable of undergoing polymerization to form novel polymer chains. The resulting polymer, poly(this compound), would feature a carbon-based backbone with large tris(trimethylsilyl)silyl pendant groups. This structure is anticipated to confer a unique combination of properties, including thermal stability and solubility, analogous to other sterically hindered polymers like poly[1-(trimethylsilyl)-1-propyne]. researchgate.net
High Refractive Index Polymers
Polymers with a high refractive index (n > 1.50) are crucial for applications in optical devices like light-emitting diodes (LEDs) and advanced image sensors. researchgate.net The refractive index of a polymer is influenced by factors such as molar refractivity and molar volume. researchgate.net Materials with high silicon content, particularly those containing phenyl groups, have demonstrated high refractive indices. For instance, poly(methylphenylsilane) exhibits a refractive index of approximately 1.70. mdpi.com While this compound lacks aromatic groups, its exceptionally high silicon content could contribute to a high molar refractivity and thus a high refractive index. The polymerization of siloxysilane monomers, which also feature high silicon content, has been explored for creating optically transparent, high refractive index materials for ophthalmic devices, achieving values of 1.51 and 1.52. nih.gov
Table 1: Refractive Indices of Various Polymers This table provides a comparison of the refractive indices (n) for different types of polymers, highlighting the contribution of silicon and other elements to this optical property.
| Polymer Type | Specific Polymer Example | Refractive Index (n) |
| Standard Hydrocarbon | Poly(methyl methacrylate) | ~1.49 |
| Polysiloxane | Poly(dimethylsiloxane) | ~1.41 |
| Phenyl-containing Polysilane | Poly(methylphenylsilane) | ~1.70 mdpi.com |
| Siloxysilane Copolymer | HEMA/Siloxysilane Copolymer | 1.52 nih.gov |
| Sulfur-containing Polymer | Poly(phenylene sulfide) | ~1.64 |
Hydrophobic Coatings and Surfaces
The creation of hydrophobic surfaces is critical for applications ranging from water-repellent textiles to anti-corrosion coatings. nih.gov Hydrophobicity is achieved by creating a surface with low surface energy. Silanes functionalized with nonpolar organic groups, such as aliphatic hydrocarbons or fluorinated chains, are highly effective for this purpose. nih.gov The tris(trimethylsilyl)silyl group in this compound is composed of multiple methyl groups, which are known to create nonpolar, low-energy surfaces that repel water. nih.gov
When polymerized, poly(this compound) would present a surface densely populated with these hydrophobic silyl (B83357) groups. Studies on other silane-modified polymers, such as polyurethanes, demonstrate that incorporating silane (B1218182) coupling agents significantly increases surface hydrophobicity, with water contact angles reaching 100° or more. usu.edu The mechanism involves the migration of the low surface energy silicone segments to the polymer-air interface. A coating of poly(this compound) is therefore expected to exhibit excellent water repellency. nih.govnih.gov
Precursors for Silicon-Containing Ceramic Materials
Organosilicon polymers are widely used as precursors to silicon-based ceramics like silicon carbide (SiC) and silicon nitride (Si₃N₄). Through a process of pyrolysis in an inert atmosphere, the polymer is thermally decomposed, yielding a ceramic material. The chemical composition and structure of the polymer precursor are critical in determining the yield and purity of the final ceramic. A high ceramic yield is favored by polymer structures that are densely cross-linked, which prevents the decomposition into volatile, small cyclic molecules during heating.
Poly(this compound), with its high silicon-to-carbon ratio and bulky side groups, is a promising precursor for silicon carbide. The bulky nature of the tris(trimethylsilyl)silyl groups could inhibit chain back-biting reactions that lead to low ceramic yields. The pyrolysis of other polycarbosilanes has been successfully used to generate SiC fibers and matrices for ceramic composites, demonstrating the viability of this approach.
Table 2: Ceramic Yield from Various Organosilicon Precursors This table illustrates the ceramic yield obtained from the pyrolysis of different types of silicone-based polymers, a key metric for precursor efficiency.
| Precursor Polymer | Type | Ceramic Yield (%) | Resultant Ceramic |
| Yajima Polycarbosilane | Polysilane | 55-75 | SiC (+ free Carbon) |
| Polymethylsilsesquioxane (PMSQ) | Silicone Resin | 75 | Si-O-C |
| Polysilazane | Polysilazane | ~75 | Si₃N₄ |
| Allyl-hydridopolycarbosilane (AHPCS) | Polycarbosilane | High | SiC |
Incorporation into Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., thermal stability, strength) at a molecular level. This compound is an ideal candidate for creating such materials due to its dual chemical nature. The isopropenyl group can be copolymerized with other organic monomers to form an organic matrix, while the silicon-rich silyl portion serves as the inorganic component. mdpi.com
This approach is analogous to the synthesis of hybrid gel films from trimethoxy(vinyl)silane, where the vinyl groups are first polymerized and the trimethoxysilyl groups are subsequently hydrolyzed and condensed to form an inorganic siloxane network within the organic polymer. Similarly, this compound could be copolymerized into a polymer backbone, with the bulky silyl groups acting as nano-sized inorganic domains, potentially enhancing properties like thermal and mechanical stability.
Role in the Design of Novel Functional Monomers
A functional monomer is a molecule that imparts a specific chemical function or physical property to a final polymer. This compound can be viewed as a novel functional monomer itself. The function it provides is the introduction of a large, sterically demanding, and highly organometallic character into a polymer side chain. Alkenyl silanes are recognized as versatile building blocks in polymer chemistry. mdpi.com
The incorporation of the tris(trimethylsilyl)silyl group can significantly alter the properties of a standard polymer. For example, studies on the related compound tris(trimethylsilyl)silane (B43935) (TTMSS) in dental resins have shown that it can lead to a more homogenous polymer network structure. Furthermore, functional silanes have been used as monomers to create specialized polymers, such as molecularly imprinted polymers designed to interact with proteins, where the silane provides hydrophobicity and structural influence. Therefore, this compound serves as a platform for designing polymers with unique solubility, high thermal stability, and controlled morphology due to its distinctive functional group.
Future Research Directions and Perspectives
Development of Novel Stereoselective Synthetic Pathways
The control of stereochemistry is a cornerstone of modern synthetic chemistry, enabling the precise synthesis of molecules with desired properties. Future research should focus on the development of novel stereoselective synthetic pathways for isopropenyltris(trimethylsilyl)silane and its derivatives. While methods for the synthesis of silyl-substituted alkenes exist, achieving high levels of stereocontrol in molecules with such significant steric bulk remains a challenge.
One promising avenue is the exploration of catalyst systems that can effectively control the geometry of the isopropenyl group during synthesis. This could involve the use of transition metal catalysts, such as those based on copper or rhodium, which have shown efficacy in the stereoselective synthesis of other vinylsilanes. rsc.orgnih.gov For instance, copper-catalyzed silylation of allenes or alkynes could be adapted to produce either the (E)- or (Z)-isomer of this compound with high selectivity. Furthermore, enantioselective synthesis could be pursued to create chiral derivatives, which could have applications in asymmetric catalysis or as chiral building blocks. researchgate.net The development of silyl-directed epoxidation and subsequent regioselective opening could also be a viable strategy to introduce stereocenters with high control. nih.gov
Key Research Questions for Stereoselective Synthesis:
| Research Question | Potential Approach | Desired Outcome |
| How can the (E) and (Z) isomers of this compound be selectively synthesized? | Investigation of copper-hydride catalyzed alkyne hydroalkylation or other stereospecific cross-coupling reactions. nih.gov | High diastereomeric ratios for each isomer, allowing for the study of isomer-specific polymerization behavior. |
| Can chiral derivatives of this compound be prepared with high enantiomeric excess? | Employment of chiral ligands in transition metal-catalyzed reactions or the use of chiral auxiliaries. | Access to enantiopure monomers for the synthesis of chiral polymers with potential applications in chiral recognition or separation. |
| What is the influence of the tris(trimethylsilyl)silyl group on the stereochemical outcome of the reactions? | A combination of experimental studies and computational modeling to understand the steric and electronic effects of the bulky silyl (B83357) group. | A predictive model for the stereoselective synthesis of highly substituted organosilanes. |
Exploration of Catalytic Applications Beyond Polymerization
While the primary anticipated role of this compound is as a monomer, its unique electronic and steric properties suggest potential applications in catalysis. Organosilicon compounds have been shown to act as more than just synthetic intermediates, also serving as potent catalysts in various chemical transformations. researchgate.net
Future research could explore the use of this compound or its derivatives as ligands for transition metal catalysts. The bulky tris(trimethylsilyl)silyl group could create a unique steric environment around a metal center, potentially leading to novel reactivity or selectivity in catalytic processes such as cross-coupling, hydrosilylation, or isomerization. researchgate.net Furthermore, the isopropenyl group offers a handle for immobilization onto a solid support, creating heterogeneous catalysts that are easily separable and recyclable. Biocatalytic approaches could also be explored, as enzymes have been shown to transform organosilicon compounds. nih.gov
Investigation of Self-Assembly Properties of Polymers Derived from this compound
Polymers derived from this compound are expected to possess unique solution and solid-state properties due to the presence of the bulky and nonpolar tris(trimethylsilyl)silyl side chains. A key area for future research is the investigation of the self-assembly behavior of these polymers. The interplay between the flexible polymer backbone and the sterically demanding side groups could lead to the formation of well-defined nanostructures, such as micelles, vesicles, or ordered arrays in thin films.
The introduction of different functional groups into the polymer structure, either by copolymerization or post-polymerization modification, could further direct the self-assembly process. For instance, the incorporation of hydrophilic blocks could lead to amphiphilic block copolymers capable of forming core-shell structures in selective solvents. The phenomenon of microphase separation, observed in other silicon-containing polymers, is also a likely characteristic of these materials and warrants detailed investigation. researchgate.net Understanding and controlling the self-assembly of these polymers is crucial for their application in nanotechnology, such as in drug delivery, nanolithography, or as templates for the synthesis of inorganic nanostructures.
Design of Next-Generation Organosilicon Materials with Tailored Properties
The development of new materials with precisely controlled properties is a major driver of technological advancement. This compound represents a versatile building block for the design of next-generation organosilicon materials with tailored properties. By carefully selecting the polymerization method and comonomers, a wide range of materials with diverse characteristics can be accessed.
For example, copolymerization with monomers containing functional groups could lead to materials with specific optical, electronic, or thermal properties. The high silicon content of the resulting polymers could also impart desirable characteristics such as high thermal stability, low surface energy, and gas permeability. These properties are highly sought after for applications in areas such as high-performance coatings, membranes for gas separation, and advanced lithography. The synthesis of silicon-containing copolymers with reactive end groups is a well-established strategy for creating functional materials. wiley-vch.de
Potential Applications of Tailored Organosilicon Materials:
| Material Type | Targeted Properties | Potential Applications |
| Homopolymers | High thermal stability, low refractive index, high gas permeability | Advanced dielectrics, gas separation membranes, optical coatings |
| Block Copolymers | Amphiphilicity, self-assembly into defined nanostructures | Drug delivery vehicles, nanolithography, templates for nanomaterials |
| Random Copolymers | Tunable surface energy, controlled mechanical properties | High-performance elastomers, adhesives, and sealants |
| Cross-linked Networks | Enhanced mechanical strength and solvent resistance | Photoresists, encapsulants for electronic components |
Computational Design and Predictive Modeling for Advanced Materials Development
In recent years, computational methods have become an indispensable tool in materials science, enabling the prediction of material properties and guiding experimental efforts. rsc.org Future research on this compound and its derived polymers would greatly benefit from the application of computational design and predictive modeling.
Quantum mechanical calculations can be employed to understand the electronic structure of the monomer and its influence on polymerization behavior. Molecular dynamics simulations can provide insights into the chain conformation, dynamics, and self-assembly of the resulting polymers in solution and in the solid state. aps.org These computational studies can help to establish structure-property relationships, allowing for the rational design of new materials with desired characteristics before their synthesis. This in silico approach can significantly accelerate the development of advanced materials based on this compound by reducing the need for extensive trial-and-error experimentation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
